molecular formula C28H40N2O7S2 B3963293 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)

4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)

Cat. No. B3963293
M. Wt: 580.8 g/mol
InChI Key: ZGEYPEATOQVAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of ATP-sensitive potassium channels (KATP) and has been used in scientific research to investigate the role of KATP channels in various physiological processes.

Mechanism of Action

'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' acts as a potent inhibitor of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels by binding to the sulfonylurea receptor subunit (SUR) of the channel complex. This binding leads to a conformational change in the channel, resulting in the closure of the channel pore and inhibition of K+ ion efflux. This inhibition leads to depolarization of the cell membrane and activation of voltage-gated calcium channels, resulting in an increase in intracellular calcium concentration and subsequent cellular responses.
Biochemical and physiological effects
The inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels by '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' has been shown to modulate insulin secretion, cardiac contractility, and vascular tone. In pancreatic beta cells, the inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels leads to depolarization of the cell membrane and subsequent activation of voltage-gated calcium channels, resulting in an increase in intracellular calcium concentration and subsequent insulin secretion. In cardiac myocytes, the inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels leads to an increase in intracellular calcium concentration and subsequent increase in cardiac contractility. In vascular smooth muscle cells, the inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels leads to depolarization of the cell membrane and subsequent contraction, resulting in an increase in vascular tone.

Advantages and Limitations for Lab Experiments

'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' is a potent and selective inhibitor of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels, making it a valuable tool for investigating the role of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels in various physiological processes. However, its potency and selectivity may also limit its use in some experiments, as it may lead to off-target effects and non-specific inhibition of other ion channels. Additionally, the use of '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' may require specialized equipment and expertise, as it is a toxic and reactive compound that requires careful handling and storage.

Future Directions

May include the development of more selective and potent 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channel inhibitors, as well as the investigation of the role of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels in disease states such as diabetes, heart failure, and hypertension. Additionally, the use of '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' in the development of novel therapeutics targeting 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels may also be explored.

Scientific Research Applications

'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' has been used in scientific research to investigate the role of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels in various physiological processes. 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels are present in various tissues such as the heart, pancreas, and skeletal muscle, and play a crucial role in regulating cellular metabolism and function. The inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels by '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' has been shown to modulate insulin secretion, cardiac contractility, and vascular tone.

properties

IUPAC Name

4-[2-[4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethylsulfonyl]phenoxy]phenyl]sulfonylethyl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O7S2/c1-21-17-29(18-22(2)35-21)13-15-38(31,32)27-9-5-25(6-10-27)37-26-7-11-28(12-8-26)39(33,34)16-14-30-19-23(3)36-24(4)20-30/h5-12,21-24H,13-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYPEATOQVAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)CCN4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)
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4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)
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4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)
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4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)
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